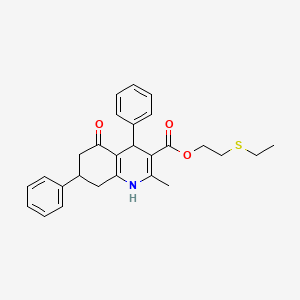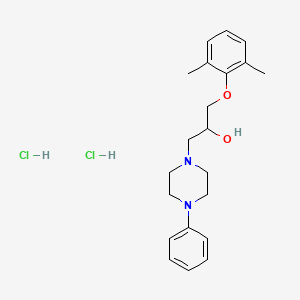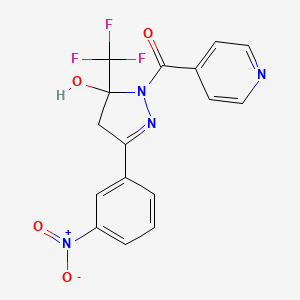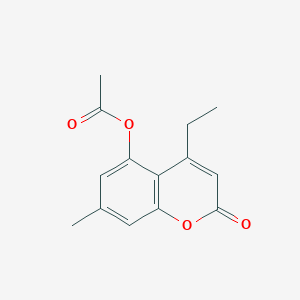methanol](/img/structure/B5116451.png)
[4-(benzyloxy)-3-methoxyphenyl](1-propyl-1H-benzimidazol-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(benzyloxy)-3-methoxyphenyl](1-propyl-1H-benzimidazol-2-yl)methanol is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a benzimidazole derivative that has been synthesized using various methods, and its mechanism of action is still being studied. In
Mécanisme D'action
The exact mechanism of action of [4-(benzyloxy)-3-methoxyphenyl](1-propyl-1H-benzimidazol-2-yl)methanol is still being studied. However, it is believed that this compound exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways. For example, studies have shown that this compound can inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the release of pro-inflammatory cytokines, and reduce inflammation in various animal models. Additionally, this compound has shown potential as an anti-angiogenic agent, which means that it can inhibit the formation of new blood vessels that are necessary for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using [4-(benzyloxy)-3-methoxyphenyl](1-propyl-1H-benzimidazol-2-yl)methanol in lab experiments is its potential as an anti-cancer and anti-inflammatory agent. This compound has shown promising results in various animal models, and further studies are needed to determine its efficacy in humans.
However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of this compound is still being studied, which can make it difficult to determine its optimal dosage and administration.
Orientations Futures
There are several future directions for the study of [4-(benzyloxy)-3-methoxyphenyl](1-propyl-1H-benzimidazol-2-yl)methanol. One direction is to further investigate its potential as an anti-cancer agent. Studies are needed to determine its efficacy in various cancer types and to determine its optimal dosage and administration.
Another direction is to investigate its potential as an anti-inflammatory agent. Studies are needed to determine its efficacy in various animal models of inflammation and to determine its mechanism of action.
Finally, studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in humans. This will help to determine its safety and efficacy in humans and to determine its optimal dosage and administration.
Méthodes De Synthèse
[4-(benzyloxy)-3-methoxyphenyl](1-propyl-1H-benzimidazol-2-yl)methanol can be synthesized using various methods, with one of the most common methods being the condensation reaction between 4-(benzyloxy)-3-methoxybenzaldehyde and 1-propyl-1H-benzimidazole-2-amine in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of the desired compound with a yield of around 70-80%.
Applications De Recherche Scientifique
[4-(benzyloxy)-3-methoxyphenyl](1-propyl-1H-benzimidazol-2-yl)methanol has shown potential therapeutic applications in various scientific research fields. One of the most promising applications is its use as an anti-cancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of certain enzymes and signaling pathways.
Another potential application is its use as an anti-inflammatory agent. Studies have shown that this compound can inhibit the release of pro-inflammatory cytokines and reduce inflammation in various animal models.
Propriétés
IUPAC Name |
(3-methoxy-4-phenylmethoxyphenyl)-(1-propylbenzimidazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c1-3-15-27-21-12-8-7-11-20(21)26-25(27)24(28)19-13-14-22(23(16-19)29-2)30-17-18-9-5-4-6-10-18/h4-14,16,24,28H,3,15,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKOHRGWCTXDMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C(C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N~1~-(3-chloro-4-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5116373.png)
![8-chloro-N'-[1-(2-isopropoxyphenyl)ethylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B5116380.png)
![2-(5-chloro-1H-benzimidazol-2-yl)-N-methyl-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine](/img/structure/B5116388.png)
![2-ethoxy-3-{[(2-hydroxyphenyl)amino]methylene}-6-methyl-2,3-dihydro-4H-chromen-4-one](/img/structure/B5116394.png)
![6-(2-methoxy-1-naphthyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5116398.png)





![ethyl {4-[(2,5-dimethylphenyl)amino]-1-phthalazinyl}acetate](/img/structure/B5116439.png)
![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-isobutyl-2-pyridinamine](/img/structure/B5116443.png)
![6-fluoro-N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-2-(1H-pyrazol-4-yl)-4-quinolinecarboxamide](/img/structure/B5116456.png)
![2-butyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5116458.png)
